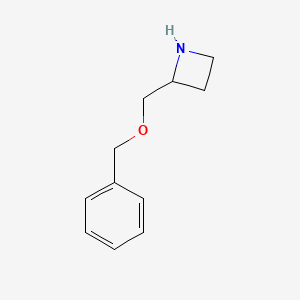

2-((Benzyloxy)methyl)azetidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(phenylmethoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXORLHSVQERNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Benzyloxy Methyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring

The significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a driving force for its reactivity. rsc.org This strain makes the ring susceptible to cleavage and rearrangement under various conditions, offering pathways to more stable, larger ring systems or functionalized linear amines. rsc.org

Nucleophilic Ring-Opening Reactions

The azetidine ring can be opened by various nucleophiles. nih.gov These reactions are often facilitated by the activation of the ring, for instance, through the formation of an azetidinium ion, which enhances the electrophilicity of the ring carbons. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. nih.gov

The nucleophilic ring-opening of activated azetidine derivatives provides a synthetic route to various functionalized carboxamides. Specifically, chiral azetidine-2-carboxamide (B111606) derivatives can be transformed into α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. acs.org This transformation proceeds through the formation of an azetidinium intermediate, which is then attacked by a nucleophile. acs.org The reaction is both stereoselective and regioselective, yielding functionalized linear amines. nih.gov

| Nucleophile | Product Type |

| Amine | α,γ-Diamino Carboxamide |

| Phenoxide | α-Phenoxy-γ-amino Carboxamide |

| Cyanide | α-Cyano-γ-amino Carboxamide |

Ring Expansion Reactions

Azetidines can undergo ring expansion to form larger, more stable heterocyclic systems like pyrrolidines (five-membered rings) and piperidines (six-membered rings). researchgate.net These reactions can be initiated by forming a bicyclic azetidinium intermediate, which is then opened by a nucleophile. researchgate.net The distribution of the resulting five- or seven-membered rings can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process.

For instance, azetidines with a suitable side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. The subsequent nucleophilic opening of this bicyclic system can lead to ring-expanded products.

Radical Functionalization of Benzylic Azetidines via Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful method for the functionalization of benzylic azetidines. escholarship.org This technique allows for the generation of radical species under mild conditions, which can then undergo further reactions to form new carbon-carbon bonds. escholarship.orgnih.gov Specifically, 3-aryl-azetidines can be functionalized through a decarboxylative alkylation process. escholarship.org

In this process, a 3-aryl-3-carboxylic acid azetidine serves as a precursor to a tertiary benzylic azetidine radical. escholarship.org This radical species can then participate in a conjugate addition reaction with activated alkenes. escholarship.org The reaction is catalyzed by an iridium photocatalyst and utilizes a base such as cesium carbonate in a solvent like dimethylformamide. escholarship.org This method has been used to synthesize a range of 3,3-disubstituted azetidines in good yields. escholarship.orgdigitellinc.com

| Substrate | Radical Acceptor | Product |

| 3-Aryl-3-carboxyazetidine | Activated Alkene | 3-Aryl-3-alkyl-azetidine |

Reactions Involving the Benzyloxy Moiety

The benzyloxy group in 2-((benzyloxy)methyl)azetidine primarily functions as a protecting group for the hydroxymethyl side chain. The removal of this group, known as debenzylation, is a common transformation in organic synthesis.

Debenzylation Reactions (Removal of Benzyl (B1604629) Protecting Group)

The benzyl group can be cleaved through several methods, most commonly via catalytic hydrogenation or catalytic transfer hydrogenation. organicreactions.orgorganic-chemistry.org

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas. sigmaaldrich.comnih.gov The reaction is generally carried out in a solvent like ethanol (B145695) or methanol. sigmaaldrich.comnih.gov Acetic acid can be added to facilitate the debenzylation of N-benzyl groups. nih.gov

Catalytic Transfer Hydrogenation: This is an alternative to using hydrogen gas and employs a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst. organic-chemistry.orgmdma.ch This method can be advantageous as it does not require specialized high-pressure hydrogenation equipment. organic-chemistry.org

The choice of catalyst and reaction conditions can be crucial for achieving selective debenzylation without affecting other functional groups in the molecule. organic-chemistry.org For example, the presence of additives like ammonia (B1221849) or pyridine (B92270) can inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of other functionalities. organic-chemistry.org

| Method | Catalyst | Hydrogen Source | Typical Solvent |

| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | Ethanol, Methanol |

| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate | Methanol |

Functionalization of the Benzyloxy Group

The benzyloxy group in this compound is predominantly functionalized through cleavage of the benzyl ether bond. This process, known as debenzylation, effectively converts the protected alcohol back to its free form. The reaction is of significant importance in multi-step syntheses, allowing for the unmasking of the hydroxyl group at a desired stage.

The most widely employed method for the debenzylation of this compound and its derivatives is palladium-catalyzed hydrogenolysis. This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas itself or a transfer hydrogenation reagent.

Detailed research findings have demonstrated the efficacy of this method. For instance, in the synthesis of various azetidine-based compounds, the debenzylation of N-protected this compound derivatives is a key step. While specific yields for the debenzylation of the parent this compound are not extensively reported in readily available literature, analogous transformations on closely related substrates provide insight into the expected reaction conditions and outcomes.

For example, the deprotection of N-Boc protected N-benzyl aminopyridinomethylpyrrolidine derivatives, a structurally similar transformation, can be achieved in good yields using palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. nih.gov The reaction is typically carried out in a protic solvent such as ethanol at elevated temperatures. The addition of a small amount of acid, like acetic acid, has been shown to facilitate the hydrogenolysis of N-benzyl groups in related systems. nih.govresearchgate.net

The general transformation can be represented as follows:

Scheme 1: General Debenzylation of N-Protected this compound

Where R is a nitrogen protecting group (e.g., Boc) and Bn is benzyl.

The following table summarizes representative conditions for the debenzylation of benzyl ethers in contexts relevant to the functionalization of this compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenolysis | N-Boc, N-Benzyl Protected 2-Aminopyridinomethylpyrrolidine Derivative | 20% Pd(OH)₂/C, H₂, EtOH, 60 °C, 14 h | N-Boc Protected 2-Aminopyridinomethylpyrrolidine Derivative | 89% | nih.gov |

| Hydrogenolysis | Generic Benzyl Ether | Pd/C, H₂ | Corresponding Alcohol | Not Specified | General Method |

Derivatives and Analogues of 2 Benzyloxy Methyl Azetidine

Synthesis and Characterization of Substituted Azetidines

The functionalization of the azetidine (B1206935) ring is a key strategy for creating novel molecular architectures with potential applications in drug discovery. rsc.org

Introduction of Various Functional Groups onto the Azetidine Core

The introduction of functional groups onto the azetidine core can be achieved through various synthetic methodologies. One approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org Another method is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org This method is notable for its broad substrate scope and the potential to create densely-functionalized azetidines. rsc.org

A robust process for the synthesis of trisubstituted azetidines has been developed, starting from N-allyl amino diols. nih.gov This multi-step synthesis allows for the production of various 2-cyano azetidines. nih.gov Further functionalization can be achieved by reducing the nitrile to a primary amine, which can then be used to access structurally unique molecular scaffolds. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-allyl amino diols | Multiple steps | Trisubstituted 2-cyano azetidines | Not specified | nih.gov |

| 2-isoxazoline-3-carboxylates and alkenes | Visible light | Densely-functionalized azetidines | Not specified | rsc.org |

| N-allyl amino diols | DIBAL reduction, o-nitrobenzenesulfonyl chloride | Primary amine scaffolds | 71-91% (2 steps) | nih.gov |

Creation of Multifunctional Spirocyclic Azetidines

Spirocyclic azetidines represent a class of compounds with significant potential in drug discovery. nih.govresearchgate.net A two-step synthesis of multifunctional spirocyclic azetidines has been developed, starting from common cyclic carboxylic acids. nih.gov This method involves the synthesis of azetidinones followed by their reduction to azetidines. nih.gov

Another strategy for synthesizing spirocyclic systems involves a 1,3-dipolar cycloaddition of an imine with a dipolarophile containing an azetidine moiety, followed by a palladium-catalyzed carbonylation-amination process to yield azetidine-fused pyrrolidino isoindolone spiroheterocyclic systems. researchgate.net

"Angular" spirocyclic azetidines have also been synthesized and have shown potential as bioisosteres for common saturated six-membered heterocycles. researchgate.net A Ti(IV)-mediated coupling of oxime ethers with an alkyl Grignard reagent or terminal olefin has been reported for the synthesis of spirocyclic NH-azetidines. rsc.org

| Precursors | Method | Resulting Spirocycle | Reference |

| Cyclic carboxylic acids | Azetidinone synthesis and reduction | Multifunctional spirocyclic azetidines | nih.gov |

| Imine and azetidine-containing dipolarophile | 1,3-dipolar cycloaddition and palladium catalysis | Azetidine-fused pyrrolidino isoindolone | researchgate.net |

| Oxime ethers and Grignard reagents/olefins | Ti(IV)-mediated coupling | Spirocyclic NH-azetidines | rsc.org |

Azetidine-Containing Peptidomimetics and Non-Natural Amino Acids

Azetidine-containing amino acids are valuable building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.govnih.gov The incorporation of azetidine rings into peptide backbones can introduce conformational constraints, leading to more stable and potent analogues. acs.org

The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The inclusion of this element has been shown to improve cyclization yields for various tetra-, penta-, and hexapeptides. nih.gov Furthermore, the azetidine ring in these cyclic peptides can undergo late-stage functionalization. nih.gov

The synthesis of new functionalized azetidine-3-carboxylic acid derivatives has been developed, providing access to conformationally constrained β-amino acids. nih.gov These derivatives are of interest for their potential biological applications and for use in the field of foldamers. nih.gov

Fused Azetidine Systems

The fusion of the azetidine ring with other heterocyclic systems creates novel polycyclic scaffolds with diverse chemical properties. nih.gov Cycloaddition reactions of 1- and 2-azetines are a powerful tool for constructing fused-polycyclic azetidines. nih.gov

Azetidine-Fused 1,4-Benzodiazepin-2-one Derivatives

A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed through the creation of azetidine-fused 1,4-benzodiazepine compounds. nih.gov This method involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides to form 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] researchgate.netnih.govdiazepin-10(2H)-ones. nih.gov The subsequent ring-opening of the four-membered azetidine ring allows for the production of diverse 1,4-benzodiazepine derivatives. nih.gov

Fused β-Lactams (e.g., Azeto[1,2-a]-v-triazolo-[5,1-c]pyrazine)

Fused β-lactams are an important class of compounds, often associated with antibiotic activity. The intramolecular cycloaddition of 4-azido-1-alk-2-ynylazetidin-2-ones leads to the formation of 4H,7aH-azeto[1,2-a]-v-triazolo[3,4-c]imidazol-6(7H)-ones. rsc.org While these specific compounds were found to be inactive as antibacterial agents, they exhibited weak β-lactamase inhibitory properties. rsc.org

The synthesis of 6,7,7a,7b-tetrahydro-3-methyl-6-oxo-1H-azeto-[1,2-a]azirino[2,1-c]pyrazine-4-carboxylic acids has also been reported, demonstrating the versatility of intramolecular cycloadditions for creating complex fused β-lactam systems. rsc.org

Spectroscopic and Computational Studies of 2 Benzyloxy Methyl Azetidine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for the unambiguous identification of 2-((benzyloxy)methyl)azetidine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would likely resonate as a singlet around δ 4.5 ppm. The protons on the azetidine (B1206935) ring and the exocyclic methylene group (-CH-CH₂-O-) would exhibit more complex splitting patterns due to spin-spin coupling, appearing in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The aromatic carbons of the benzyl group would be observed in the δ 127-138 ppm region. The benzylic methylene carbon is expected around δ 73 ppm, while the carbons of the azetidine ring and the exocyclic methylene group would appear at higher field strengths. For a related compound, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, the benzylic methylene carbon (CH₂Cbz) was observed at δ 67.00 ppm. mdpi.com

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | m | 5H | Ar-H |

| ~4.50 | s | 2H | O-CH₂-Ar |

| ~3.60 - 3.80 | m | 1H | Azetidine CH |

| ~3.40 - 3.60 | m | 2H | Azetidine CH₂ |

| ~3.30 - 3.50 | m | 2H | CH-CH₂-O |

| ~2.00 - 2.20 | m | 2H | Azetidine CH₂ |

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~138 | Quaternary Ar-C |

| ~128.5 | Ar-CH |

| ~127.7 | Ar-CH |

| ~127.6 | Ar-CH |

| ~73 | O-CH₂-Ar |

| ~70 | CH-CH₂-O |

| ~60 | Azetidine CH |

| ~55 | Azetidine CH₂ |

| ~25 | Azetidine CH₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically in the 3100-2850 cm⁻¹ region. C-O stretching vibrations for the ether linkage would be anticipated in the 1250-1000 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the azetidine ring would appear as a moderate band around 3300-3500 cm⁻¹. For a related azetidine derivative, IR absorbances were noted at 3369, 3245, 2923, and 2854 cm⁻¹. mdpi.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium | N-H Stretch |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1495, 1450 | Medium | Aromatic C=C Bending |

| ~1100 | Strong | C-O Stretch (Ether) |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₅NO), the expected molecular weight is approximately 177.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group, which is a common fragmentation pathway for benzyl ethers. Other fragments would arise from the cleavage of the azetidine ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. For instance, the HRMS of a related azetidine N-oxide derivative was used to confirm its molecular formula. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzene (B151609) ring. Typically, benzene and its simple derivatives show a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The presence of the ether linkage is not expected to significantly shift these absorptions into the visible region.

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound or a solid derivative would need to be grown. While no crystal structure for the parent compound is publicly available, a study on a co-crystal of a more complex derivative, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide with water, revealed detailed structural information, including the conformation of the azetidine ring and intermolecular hydrogen bonding interactions. mdpi.com This highlights the utility of XRD in unambiguously establishing the stereochemistry and solid-state conformation of azetidine derivatives.

Since this compound is a chiral molecule (the carbon atom at position 2 of the azetidine ring is a stereocenter), chiroptical techniques such as circular dichroism (CD) spectroscopy would be instrumental in characterizing its enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. An enantiomerically pure sample of (R)- or (S)-2-((benzyloxy)methyl)azetidine would exhibit a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. The spectrum of the other enantiomer would be a mirror image. This technique is invaluable for assigning the absolute configuration of chiral molecules, often in conjunction with computational predictions of the CD spectrum.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the study of azetidine derivatives, providing insights into their structure, properties, and reactivity that can be difficult to obtain through experimental methods alone. For this compound, these computational approaches allow for a detailed exploration of its conformational landscape, electronic structure, and potential biological interactions.

Conformational Analysis of Azetidine Ring Systems

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate angular strain. This puckering is a dynamic process, and the ring can invert between two equivalent puckered forms. The introduction of a substituent at the 2-position, such as the (benzyloxy)methyl group, renders these two conformations non-equivalent, leading to a preferred geometry that minimizes steric hindrance and other non-bonded interactions.

Computational studies on analogous systems, like l-azetidine-2-carboxylic acid, have utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to explore these conformational preferences. figshare.com Such studies reveal that the azetidine ring can adopt either puckered structure, with the specific preference being dependent on the backbone structure and substituent orientation. figshare.com The substituent's tendency to occupy a pseudo-equatorial position over a pseudo-axial one is a key factor in determining the most stable conformer. The presence of specific substituents can also markedly influence the ring's pucker; for instance, computational studies on fluorinated azetidines have shown that electrostatic interactions between a fluorine atom and the nitrogen can invert the preferred ring pucker. researchgate.net For this compound, the bulky (benzyloxy)methyl group is expected to strongly favor a conformation where it occupies a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

Table 1: Factors Influencing Azetidine Ring Conformation

| Factor | Description | Expected Influence on this compound |

| Ring Puckering | The deviation of the ring atoms from a single plane to reduce angle strain. | The azetidine ring will be significantly puckered. |

| Substituent Position | The preference for substituents to occupy pseudo-equatorial or pseudo-axial positions. | The bulky (benzyloxy)methyl group will strongly prefer a pseudo-equatorial orientation. |

| Energy Barrier to Inversion | The energy required to flip between the two puckered conformations. | The energy barrier will be higher for the less stable conformer due to steric hindrance. |

| Intramolecular Interactions | Non-bonded interactions (e.g., steric, electrostatic) between the substituent and ring atoms. | Minimization of these interactions dictates the lowest energy conformation. |

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like this compound. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to obtain optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

For this compound, these calculations can provide precise values for bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests the molecule is more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net DFT calculations have also been successfully applied to rationalize the configurational lability and stereoselective reactions of lithiated azetidine intermediates. nih.gov

Table 2: Typical Outputs from DFT Calculations for an Azetidine Derivative

| Property | Description |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms, providing precise bond lengths and angles. researchgate.net |

| Vibrational Frequencies | Predicted infrared and Raman spectral peaks, used to characterize functional groups. researchgate.net |

| HOMO-LUMO Energies | The energies of the frontier molecular orbitals, which relate to the molecule's reactivity and electronic transitions. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution that identifies nucleophilic and electrophilic sites. researchgate.net |

| Thermodynamic Properties | Calculated values for enthalpy, entropy, and Gibbs free energy. |

Molecular Docking Studies (e.g., for Biological Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. Azetidine-containing compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. rjptonline.org

A typical docking study involves the three-dimensional structure of this compound being placed into the active site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. rjptonline.orgvistas.ac.in Studies on other azetidine derivatives have explored their interactions with targets like the Enoyl-acyl carrier protein (enoyl-ACP) reductase for antitubercular activity and the epidermal growth factor receptor (EGFR) for anticancer potential. rjptonline.orgresearchgate.net For this compound, docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in a target's active site, providing a rationale for potential biological activity and guiding the design of more potent analogs.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Description | Illustrative Value for this compound |

| Binding Affinity | An estimation of the binding energy (e.g., in kcal/mol) between the ligand and the protein. Lower values indicate stronger binding. | -7.5 kcal/mol |

| Key Interactions | Specific non-covalent interactions that stabilize the ligand-protein complex. | Hydrogen bond with Ser-122; Pi-Alkyl interaction with Phe-215. |

| Interacting Residues | The amino acids in the binding pocket that make significant contact with the ligand. | Ser-122, Phe-215, Leu-89, Val-150 |

| Binding Pose | The predicted lowest-energy orientation and conformation of the ligand within the active site. | The benzyloxy group occupies a hydrophobic pocket, while the azetidine nitrogen acts as a hydrogen bond acceptor. |

Assessment of Ring Strain and its Influence on Reactivity

The azetidine ring possesses significant ring strain due to the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain energy, estimated to be around 105 kJ/mol, is a defining feature of its chemistry. rsc.org While this makes the ring more stable and easier to handle than the more highly strained three-membered aziridine (B145994) ring (strain energy ~114 kJ/mol), it still provides a powerful thermodynamic driving force for reactions that lead to ring-opening. rsc.orgrsc.org

This inherent strain profoundly influences the reactivity of this compound. The strained C-N and C-C bonds are susceptible to cleavage under appropriate conditions. For example, the reaction of 2,2-disubstituted azetidines with carboxylic acids can lead to either simple N-acylation or a ring expansion to a six-membered dihydro-1,3-oxazine, with the reaction pathway being dependent on conditions that can favor the release of ring strain. rsc.orgresearchgate.net The strain can also lead to undesired decomposition pathways, such as acid-mediated intramolecular ring-opening, where a pendant nucleophilic group attacks the strained ring. nih.gov Computational studies can quantify this ring strain and model the transition states of ring-opening reactions, providing insight into the energy barriers and mechanisms that govern the reactivity of the azetidine core.

Prediction of Spectroscopic Properties

Quantum mechanical calculations are highly effective for predicting the spectroscopic properties of molecules, which can be used to validate experimental data or to aid in structural elucidation. For this compound, methods like DFT can be used to simulate its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. researchgate.net

NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com The calculated shifts are often compared to an internal standard (e.g., Tetramethylsilane, TMS) and can show a strong correlation with experimental values. researchgate.net Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. These predicted spectra can be invaluable for assigning specific vibrational modes to experimentally observed peaks, often aided by a Potential Energy Distribution (PED) analysis. researchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound

| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Typical Experimental Range (ppm) |

| Azetidine C2 | 65.2 | 3.65 (t) | 60-70 (C), 3.5-4.0 (H) |

| Azetidine C3 | 22.8 | 2.10 (m) | 20-30 (C), 2.0-2.5 (H) |

| Azetidine C4 | 50.1 | 3.45 (t) | 45-55 (C), 3.3-3.8 (H) |

| Methylene (-CH₂-O) | 74.5 | 4.50 (s) | 70-80 (C), 4.4-4.8 (H) |

| Benzyl Methylene (O-CH₂-Ph) | 73.1 | 3.55 (d) | 70-75 (C), 3.5-3.9 (H) |

| Benzyl Aromatic C (ipso) | 138.0 | - | 135-140 |

| Benzyl Aromatic C (o, m, p) | 128.5 - 127.7 | 7.30 (m) | 125-130 |

Note: Predicted values are illustrative and depend on the specific computational method and basis set employed.

Applications of 2 Benzyloxy Methyl Azetidine in Advanced Chemical Synthesis

As a Key Building Block in Organic Synthesis

The utility of the 2-((benzyloxy)methyl)azetidine scaffold as a fundamental building block lies in its combination of a strained ring system and modifiable functional groups. Organic chemists leverage these features to introduce three-dimensional complexity into larger molecules. The azetidine (B1206935) ring is more stable than the related three-membered aziridine (B145994) ring, allowing for easier handling, yet it possesses sufficient ring strain (approximately 25.4 kcal/mol) to participate in selective ring-opening reactions when desired. rsc.org

A significant application involves the synthesis of densely functionalized azetidine core systems that serve as precursors to a wide array of more complex structures. chemrxiv.org Research has demonstrated a robust, multi-gram scale synthesis that, while using a trityl protecting group instead of a benzyl (B1604629) group, illustrates the synthetic pathway for creating these valuable building blocks. The process begins with N-allyl amino diols and proceeds through a sequence of N-alkylation, protection of the primary alcohol, and formation of a benzylic chloride. chemrxiv.org The subsequent intramolecular cyclization, induced by a strong base like lithium hexamethyldisilylazide (LiHMDS), forges the azetidine ring. chemrxiv.org

This core azetidine structure, featuring a protected methyl alcohol at the 2-position, is not an endpoint but a versatile intermediate. The functional groups appended during its synthesis (e.g., an allyl group on the nitrogen, a cyano group, and an aryl group) are strategic handles for further chemical elaboration. chemrxiv.org For instance, the cyano group can be reduced to a primary amine, which can then be derivatized, and the allyl group can participate in reactions like ring-closing metathesis to form fused bicyclic systems. chemrxiv.org This strategic functionalization makes the this compound core a powerful tool for building diverse and complex molecular frameworks.

Role in the Development of Combinatorial Libraries

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of structurally related compounds, or a "library," to be screened for biological activity. The this compound scaffold is exceptionally well-suited for this purpose due to its rigid structure and multiple points for diversification.

Researchers have utilized this azetidine core to generate extensive, lead-like libraries focused on targets within the central nervous system (CNS). researchgate.net Starting from a highly functionalized azetidine building block, a variety of fused, bridged, and spirocyclic ring systems can be accessed through systematic chemical modifications. researchgate.net This approach allows for the exploration of a broad chemical space around a privileged core structure.

A notable example is the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines. researchgate.net In this process, the core azetidine scaffold is attached to a solid support (SynPhase L-series Lanterns), which facilitates the purification process after each chemical step. chemrxiv.org The different functional groups on the azetidine ring serve as "diversity sites" where a wide range of different chemical building blocks can be attached. By systematically reacting the core scaffold with various amines, carboxylic acids, and other reagents, a large and diverse library of distinct compounds is created. chemrxiv.org

Table 1: Diversification of the Azetidine Scaffold for Library Synthesis

| Scaffold Modification | Reaction Type | Resulting Structure |

|---|---|---|

| Modification of Cyano Group | Reduction to amine, followed by N-alkylation/acylation | Introduces diversity at the amine position |

| N-Alkylation | Reaction with various alkyl halides | Modifies the nitrogen substituent |

| Ring-Closing Metathesis | Using the N-allyl group | Forms fused 8-membered rings |

This systematic and high-throughput approach to synthesis enables the creation of libraries with significant structural and physicochemical diversity, which is crucial for identifying novel hit and lead compounds in drug discovery programs. researchgate.net

Synthesis of Complex Natural Products and Analogues

The unique, constrained structure of the azetidine ring is not only a synthetic invention but is also found in a number of biologically active natural products, particularly marine alkaloids. magtech.com.cn The synthesis of these complex molecules often relies on the use of a pre-formed, highly functionalized azetidine core, analogous to the this compound scaffold.

A prominent example is the family of Penaresidin and Penazetidine alkaloids, which were first isolated from the marine sponge Penares sp. chemrxiv.org These compounds feature an unusual 2,3,4-trisubstituted azetidine core and exhibit interesting biological activities, such as ATPase activation and protein kinase C inhibition. chemrxiv.orgresearchwithrutgers.com

The total synthesis of these natural products presents a significant challenge. Modern synthetic strategies often employ a convergent approach, where the complex azetidine core is synthesized separately before being coupled with the long lipid side chain. chemrxiv.org This highlights the importance of the azetidine moiety as a key building block. The synthesis of the core often involves intricate stereochemical control to establish the correct relative and absolute configuration of the substituents on the four-membered ring.

While a commercially available this compound might not be the direct starting material, the synthetic strategies developed for these natural products involve the de novo construction of a similarly substituted azetidine aldehyde. rsc.org This bespoke building block is then elaborated through reactions like Wittig olefination to append the complex side chain, ultimately leading to the total synthesis of the natural product. chemrxiv.org The successful application of these strategies underscores the value of the 2-(hydroxymethyl)azetidine framework in conquering the challenges of complex natural product synthesis.

Medicinal Chemistry Research and Pharmacological Aspects

Azetidines as Pharmacological Tools and Bioactive Compounds

Azetidines are considered valuable building blocks in drug discovery due to their favorable physicochemical properties, including satisfactory stability and molecular rigidity. nih.gov The incorporation of the azetidine (B1206935) motif can influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. This has led to the development of numerous bioactive compounds with a diverse array of pharmacological activities.

The applications of azetidine-containing compounds span various therapeutic areas, including their use as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.gov Furthermore, they have been investigated for their potential in treating central nervous system disorders and as enzyme inhibitors. The unique structural features of the azetidine ring allow it to act as a rigid scaffold, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. This has made azetidines a subject of intense research in the quest for novel and more effective therapeutic agents.

Antimicrobial and Antibacterial Activities of Azetidine Derivatives

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Azetidine derivatives have shown considerable promise in this field, with various synthesized compounds exhibiting potent activity against a range of microorganisms.

Against Mycobacterium tuberculosis (Anti-Tubercular Activity)

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular drugs. Research has identified several series of azetidine derivatives with potent bactericidal activity against this pathogen. For instance, a series of azetidines, designated as BGAz, have demonstrated significant efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

| Compound | MIC against M. tuberculosis H37Rv (μM) | Reference |

|---|---|---|

| BGAz-002 | 6.2 | nih.gov |

| BGAz-003 | 3.3 | nih.gov |

| BGAz-004 | 3.3 | nih.gov |

| BGAz-005 | 7.2 | nih.gov |

Against Other Bacterial Strains (Gram-Positive and Gram-Negative)

Beyond their anti-tubercular effects, azetidine derivatives have demonstrated broad-spectrum antibacterial activity. Studies have shown that certain azetidin-2-one (B1220530) derivatives are effective against both Gram-positive and Gram-negative bacteria. The substitution pattern on the azetidine ring plays a crucial role in determining the antibacterial potency and spectrum of activity. For example, novel benzimidazole (B57391) derivatives containing an azetidin-2-one moiety have been synthesized and evaluated for their antibacterial properties.

Antifungal Properties

The search for new antifungal agents is another important area of medicinal chemistry. Azetidine-based compounds have also been investigated for their potential to combat fungal infections. For example, certain novel azetidin-2-one derivatives have been synthesized and shown to possess antifungal activity against various fungal strains. The mechanism of action is often attributed to the specific structural features of the azetidinone ring and its substituents.

Anticancer and Antiproliferative Activities

The development of new anticancer agents with improved efficacy and reduced side effects is a primary goal in oncology research. Azetidine derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.

One notable area of research involves the design of azetidin-2-one analogues of combretastatin (B1194345) A-4, a potent natural product that inhibits tubulin polymerization. nih.gov By replacing the ethylene (B1197577) bridge of combretastatin A-4 with a β-lactam scaffold, researchers have developed novel compounds with impressive antiproliferative effects in breast cancer cells. nih.gov These compounds have been shown to interact with the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. nih.gov

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 9h | MCF-7 | 10-33 | nih.gov |

| 9q | MCF-7 | 10-33 | nih.gov |

| 9r | MCF-7 | 10-33 | nih.gov |

| 10p | MCF-7 | 10-33 | nih.gov |

| 10r | MCF-7 | 10-33 | nih.gov |

| 11h | MCF-7 | 10-33 | nih.gov |

| 9h | MDA-MB-231 | 23-33 | nih.gov |

| 9q | MDA-MB-231 | 23-33 | nih.gov |

| 9r | MDA-MB-231 | 23-33 | nih.gov |

| 10p | MDA-MB-231 | 23-33 | nih.gov |

| 10r | MDA-MB-231 | 23-33 | nih.gov |

| 11h | MDA-MB-231 | 23-33 | nih.gov |

Furthermore, other studies have focused on the development of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. A series of (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.

Enzyme Inhibition Studies

The ability of azetidine derivatives to act as enzyme inhibitors has been explored for various therapeutic targets. Their rigid structure allows for the design of compounds that can fit into the active sites of enzymes with high specificity.

One area of investigation has been the inhibition of serine proteases. For example, certain substituted 2-azetidinones have been shown to be potent, time-dependent inhibitors of human leukocyte elastase (HLE) and human cathepsin G (Cat-G). The proposed mechanism involves the opening of the β-lactam ring by the active site serine residue to form a stable acyl-enzyme intermediate.

Additionally, azetidine-based iminosugars have been synthesized and evaluated as glycosidase inhibitors. Some of these compounds were found to be competitive inhibitors of amyloglucosidase, with one derivative showing greater activity than the known inhibitors Miglitol and 1-deoxynojirimycin.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapeutics that have shown significant efficacy, particularly in cancers with mutations in the BRCA1/2 genes. The azetidine moiety has been explored as a component in the design of novel PARP inhibitors.

In a study focused on creating analogues of AZD2461, a potent PARP inhibitor, researchers replaced the original piperidine (B6355638) ring with other nitrogen heterocycles, including a 3-methoxyazetidine (B35406) ring. This modification was part of an effort to investigate how changes in the heterocyclic structure affect PARP-1 affinity and interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance.

The resulting 3-methoxyazetidine analogue (compound 2 in the study) demonstrated a high affinity for PARP-1, with an IC50 value of approximately 8 nM. Despite this potent enzymatic inhibition, the compound showed lower cytotoxicity in BRCA1-null cancer cell lines compared to olaparib (B1684210) and the parent compound, AZD2461. nih.gov This finding aligns with the PARP-trapping theory, which posits that the ability of a drug to trap the PARP enzyme on DNA is a key determinant of its cytotoxic effect, independent of its direct catalytic inhibition. nih.gov

Table 1: In Vitro Activity of Azetidine-Containing PARP Inhibitor Analogue

| Compound | PARP-1 IC50 (nM) |

|---|---|

| Olaparib | ~5 |

| AZD2461 | ~2 |

This table presents comparative data on the in vitro inhibitory concentration (IC50) against the PARP-1 enzyme.

Glutamate (B1630785) Dehydrogenase and Glutathione (B108866) Reductase Inhibition

A comprehensive search of the scientific literature did not yield specific research findings regarding the activity of 2-((benzyloxy)methyl)azetidine or its direct derivatives as inhibitors of glutamate dehydrogenase or glutathione reductase. These enzymes remain potential targets for other classes of therapeutic agents.

Monoacylglycerol Lipase (B570770) (MAGL) Affinity

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels in the brain and has emerged as a promising strategy for treating various neurological and inflammatory disorders. The azetidine scaffold has been successfully incorporated into potent MAGL inhibitors.

Research has described the discovery of azetidine-piperazine di-amides as a class of potent, selective, and reversible MAGL inhibitors. In these structures, the azetidine ring is a key component. One compound from this series, when administered orally, was shown to increase 2-AG levels in the rat brain and demonstrated significant efficacy in a preclinical model of inflammatory pain.

In a separate line of research, 3-((benzyloxy)methyl)azetidine was utilized as a lipophilic component in the design of irreversible carbamate-based MAGL inhibitors. This highlights the utility of the benzyloxymethyl azetidine fragment in achieving high affinity for the enzyme.

Neuropharmacological Applications

The rigid structure of the azetidine ring makes it an attractive scaffold for designing ligands that target receptors in the central nervous system, where conformational restriction can lead to enhanced selectivity and potency.

NMDA Receptor Ligands

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for synaptic plasticity and memory function. nih.gov Overactivation of NMDA receptors is implicated in various neurological disorders, making them an important therapeutic target.

Derivatives of this compound have been used as key intermediates in the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids (ADCs), which act as NMDA receptor ligands. nih.govnih.gov In these syntheses, a derivative, ethyl 3-(((benzyloxy)methyl)amino)-2-chloropropanoate, serves as a precursor to form the azetidine ring. The four stereoisomers of ADC (L-trans, L-cis, D-trans, and D-cis) were synthesized and evaluated for their affinity and activity at native NMDA receptors and specific subtypes (NR1/NR2A-D).

Radioligand binding assays showed that the L-trans-ADC isomer had the highest affinity for the glutamate binding site on native NMDA receptors. nih.govnih.gov Subsequent electrophysiological characterization in Xenopus oocytes revealed that L-trans-ADC was a potent agonist, with notable selectivity for the NR1/NR2D subtype. nih.govnih.gov

Table 2: Pharmacological Profile of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptors

| Compound | Binding Affinity (Ki, μM) at Native NMDA Receptors | Agonist Potency (EC50, μM) at NR1/NR2D Subtype |

|---|---|---|

| L-trans-ADC | 10 | 50 |

| D-cis-ADC | 21 | 230 (Partial Agonist) |

| D-trans-ADC | 90 | Not reported |

This table summarizes the binding affinity and functional potency of ADC stereoisomers at different NMDA receptor subtypes. nih.govnih.gov

Tachykinin Antagonists

Tachykinin receptors, such as NK1, NK2, and NK3, are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. nih.govscbt.com While there has been extensive research into tachykinin antagonists, a review of the available scientific literature did not identify studies linking this compound or other azetidine-based compounds to this class of receptor ligands.

Antiviral Activity

The development of novel antiviral agents is a critical area of pharmaceutical research. The azetidine scaffold has recently been identified as a promising core structure for compounds with potent antiviral activity.

Assembly Biosciences has reported the discovery of new azetidine compounds for the treatment of herpes simplex virus (HSV) infections. An exemplified compound from their research demonstrated potent antiviral activity against both HSV-1 and HSV-2 in infected Vero cells, with an EC50 value of less than 100 nM for both viral types.

Furthermore, the benzyloxymethyl group, a key feature of the subject compound, is present in other classes of antiviral agents. A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and showed significant activity against both HIV-1 and the influenza A virus (H1N1). The lead compound in the influenza assay was found to be more potent than several established antiviral drugs, including rimantadine (B1662185) and oseltamivir (B103847) carboxylate. These findings underscore the potential of incorporating the benzyloxymethyl and azetidine moieties into novel antiviral drug designs.

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For azetidine derivatives, SAR studies explore how modifications to the ring and its substituents affect the compound's interaction with biological targets. nih.gov

The substitution pattern on the azetidine ring is a key determinant of activity. Studies on various azetidine-based compounds have shown that substituents at the 2- and 3-positions can significantly modulate potency and selectivity. For instance, in a study of azetidine derivatives as GABA-uptake inhibitors, azetidin-2-ylacetic acid derivatives bearing a lipophilic residue showed the highest potency at the GAT-1 transporter. nih.gov This highlights the importance of the substituent at the 2-position, as seen in this compound.

Key aspects of the SAR for 2-substituted azetidines like this compound include:

The Azetidine Ring: The ring itself provides a rigid scaffold that positions the substituents in a defined spatial orientation, which can reduce the entropy of binding to a biological target and potentially increase affinity. enamine.net

N-Substitution: The nitrogen atom of the azetidine ring is a common site for modification. Adding lipophilic N-alkyl groups has been shown to influence the potency of azetidine derivatives. nih.gov

| Modification Site | Modification Example | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring of Benzyl (B1604629) Group | Addition of an electron-withdrawing group (e.g., -Cl) | May increase potency or alter selectivity. | Modifies electronic interactions with the target binding site. |

| Azetidine Nitrogen | Addition of a small alkyl group (e.g., -CH3) | Could enhance cell permeability and potency. | Increases lipophilicity and may provide additional van der Waals interactions. |

| Ether Linkage | Replacement with an amide or ester | Could change binding mode and metabolic stability. | Alters hydrogen bonding capacity and susceptibility to hydrolysis. |

Drug Discovery and Development Potential

The unique structural features of azetidines make them promising candidates for drug discovery programs. researchgate.net They can improve properties such as metabolic stability and solubility while providing structural rigidity. researchgate.net

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve its therapeutic profile. nih.gov A molecule like this compound could be identified as a hit from a high-throughput screening campaign and subsequently selected as a lead for an optimization program.

The lead optimization process is an iterative cycle involving the design, synthesis, and testing of new analogues to enhance properties like potency, selectivity, and pharmacokinetic characteristics. nih.gov For this compound, optimization strategies would likely focus on:

Systematic Modification: Chemists would systematically alter the three main components of the molecule: the azetidine ring, the methyl linker, and the benzyloxy group. acs.org

Improving Potency: An extensive study on proline-based inhibitors that were optimized into (R)-azetidine-2-carboxamide analogues demonstrated a significant, log-order improvement in potency, highlighting the impact of the azetidine scaffold. acs.org

Enhancing Physicochemical Properties: Modifications are made to improve drug-like properties such as solubility and cell membrane permeability, which are critical for in vivo efficacy. nih.govacs.org

Computational methods, particularly molecular docking, are integral to modern drug discovery. rjptonline.orgrjptonline.org These in silico techniques predict how a ligand (like this compound) binds to the active site of a target protein. rjptonline.orgmedium.com This information helps prioritize which compounds to synthesize and test, saving time and resources. chemrxiv.org

The process typically involves:

Target Identification: A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a database like the Protein Data Bank. nih.gov

Ligand Preparation: A 3D model of the ligand is generated and optimized. nih.gov

Docking Simulation: Software like AutoDock is used to predict the most likely binding poses of the ligand within the protein's active site. rjptonline.orgrjptonline.org The simulation calculates a "docking score," which estimates the binding affinity—more negative values typically indicate stronger interactions. rjptonline.orgproquest.com

Studies on other azetidine derivatives have successfully used this approach. For example, azetidine-2-one derivatives have been docked against the MAO-A enzyme to evaluate their potential as antidepressant agents. proquest.com Similarly, other derivatives were evaluated as antitubercular agents by docking against the Enoyl-acyl carrier protein reductase enzyme. rjptonline.org These studies analyze interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. rjptonline.org

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | TYR 82, PHE 210 | Hydrophobic, Pi-Pi Stacking |

| Derivative A (4-Chloro-benzyl) | -8.2 | TYR 82, PHE 210, ASN 101 | Hydrophobic, Halogen Bond |

| Derivative B (N-Methyl) | -7.8 | TYR 82, ASP 120 | Hydrophobic, van der Waals |

Before a drug candidate can be tested in humans, its safety and how it behaves in the body must be thoroughly evaluated. This involves toxicological and PK/PD profiling. als.net

Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). altasciences.com PK studies measure drug concentrations in blood and tissues over time to determine how it is absorbed, where it goes, how it's broken down, and how it's eliminated. als.net Azetidine-containing scaffolds are sometimes used specifically to improve PK properties, such as shifting metabolism away from other parts of a molecule. researchgate.net

Pharmacodynamics (PD) describes what the drug does to the body—the relationship between drug concentration and the resulting physiological effect. altasciences.com PK/PD analysis links the pharmacokinetic profile to the pharmacodynamic response, helping to establish an effective dosing regimen. nih.govnih.gov

Toxicological profiling identifies potential adverse effects of the compound. Early-stage in vitro and in vivo studies are conducted to assess the compound's safety profile and identify any potential liabilities. nih.govacs.org The in vivo activity and safety of a drug are influenced by parameters like solubility, permeability, and metabolism. nih.govacs.org

| Profile Type | Parameter | Description |

|---|---|---|

| Pharmacokinetic (PK) | Bioavailability | The fraction of an administered dose that reaches systemic circulation. |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |

| Clearance (CL) | The rate at which a drug is removed from the body. | |

| Pharmacodynamic (PD) | IC50/EC50 | The concentration of a drug that gives half-maximal inhibitory (IC50) or effective (EC50) response. |

| Target Engagement | Confirmation that the drug is binding to its intended biological target in a living system. | |

| Toxicological | LD50 / MTD | The dose that is lethal to 50% of a test population (LD50) or the Maximum Tolerated Dose (MTD). |

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Pathways

While the synthesis of azetidines has advanced, challenges related to ring strain and stereocontrol persist, often requiring complex, multi-step procedures. researchgate.netresearchgate.net Future synthetic research will likely focus on creating more atom-economical and efficient pathways to 2-((Benzyloxy)methyl)azetidine and its derivatives.

Key areas for development include:

Catalytic [3+1] Cycloadditions: Exploring novel catalytic systems, such as photo-induced copper catalysis, could enable the direct construction of the azetidine (B1206935) ring from simple aliphatic amines and alkynes. nih.gov This approach offers high atom economy and the potential to form densely substituted rings with vicinal quaternary centers.

One-Pot Procedures: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. Strategies starting from readily available precursors like 1,3-amino alcohols or involving the intramolecular cyclization of haloamines are ripe for optimization. researchgate.net

Stereoselective Synthesis: Developing robust stereoselective methods is crucial for producing specific enantiomers, which often have distinct biological activities. Future pathways will likely employ chiral catalysts or auxiliaries to control the three-dimensional structure of the azetidine products.

Scalable Methodologies: A significant goal is the development of scalable synthetic routes that are efficient and safe for producing large quantities of the compound, a prerequisite for extensive biological testing and potential commercialization. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The azetidine motif is present in numerous biologically active compounds with applications ranging from antibacterials to anti-cancer agents. researchgate.netarabjchem.org Derivatives have shown promise as antitumor agents, inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), and modulators of neuroinflammation. acs.orgmdpi.com This suggests that this compound could serve as a foundational structure for a wide array of new therapeutics.

Future research in this area should include:

Broad-Spectrum Biological Screening: Systematic screening of this compound and a library of its derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein-coupled receptors, could uncover entirely new therapeutic applications.

Oncology: Given that azetidine-containing compounds have shown potent antiproliferative activity and can inhibit key cancer signaling pathways like STAT3, future work could focus on designing analogs of this compound as targeted anti-cancer agents. acs.orgmdpi.com

Neuroscience: The azetidine scaffold can improve the metabolic stability and pharmacokinetic properties of centrally acting agents. nih.gov Research into derivatives of this compound could lead to new treatments for neurodegenerative diseases, leveraging targets like Monoamine Oxidase-B (MAO-B) or addressing neuroinflammatory pathways. acs.org

Infectious Diseases: The historical success of β-lactam antibiotics, which contain an azetidin-2-one (B1220530) core, provides a strong rationale for exploring this compound derivatives as novel antibacterial or antiviral agents. nih.gov

Advanced Computational Studies for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions. Applying these methods to this compound can guide the synthesis of new analogs with enhanced potency and selectivity.

Emerging computational research areas include:

Fragment-Based Drug Design (FBDD): Using the this compound core as a central fragment, computational methods can be used to design novel derivatives by adding other chemical fragments that are predicted to bind to specific sites on a biological target. acs.org

Molecular Docking and Dynamics: In silico docking studies can predict how derivatives of this compound bind to the active sites of target proteins. Subsequent molecular dynamics simulations can then assess the stability of these interactions over time, helping to prioritize the most promising candidates for synthesis.

Pharmacokinetic Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to digitally screen libraries of this compound derivatives and select those with the most favorable drug-like profiles for further development. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of novel azetidine derivatives, providing insights that can help explain their biological activity and guide the design of more potent molecules.

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Biocatalysis)

The integration of advanced technologies like flow chemistry and biocatalysis offers a path toward more sustainable, efficient, and safer manufacturing of fine chemicals and pharmaceuticals. mdpi.comresearchgate.net

Future directions for synthesizing this compound and its analogs include:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors can offer superior control over reaction parameters, improve safety when handling unstable intermediates, and facilitate seamless scaling-up. acs.orguniba.it This technology is particularly well-suited for managing the generation and functionalization of reactive organometallic intermediates often used in azetidine synthesis. acs.orguniba.it The use of eco-friendly solvents within these systems further enhances sustainability. uniba.it

Biocatalysis: Employing enzymes as catalysts can provide unparalleled selectivity under mild, environmentally friendly conditions. Future research could identify or engineer enzymes capable of performing stereoselective transformations on the azetidine core or its precursors, eliminating the need for chiral resolving agents or complex asymmetric catalysts.

常见问题

Q. How can advanced analytical techniques (HPLC-MS, GC-MS) be optimized for quantifying trace impurities in this compound?

- Methodological Answer : HPLC-MS (ESI+ mode) with a C18 column (0.1% formic acid in acetonitrile/water) detects impurities at ppm levels. GC-MS (DB-5 column, He carrier gas) identifies volatile byproducts. Method validation follows ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and LOQ (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。